molecular formula C20H24FNO6S B1678478 Paroxetine Mesylate CAS No. 217797-14-3

Paroxetine Mesylate

Cat. No.: B1678478
CAS No.: 217797-14-3
M. Wt: 425.5 g/mol
InChI Key: SHIJTGJXUHTGGZ-RVXRQPKJSA-N
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Mechanism of Action

Target of Action

Paroxetine Mesylate, commonly known as Paroxetine, is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (SERT) receptor . The SERT receptor plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Paroxetine enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin by the SERT receptor . This inhibition increases the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with depression, anxiety, and other mental health disorders .

Biochemical Pathways

Paroxetine’s action on the SERT receptor affects the serotonin signaling pathway. By inhibiting the reuptake of serotonin, Paroxetine increases the availability of this neurotransmitter in the synaptic cleft. This enhances the transmission of signals between neurons, which can help to regulate mood and reduce symptoms of anxiety and depression .

Pharmacokinetics

Paroxetine is well-absorbed orally and undergoes extensive first-pass metabolism, which is partially saturable . Its metabolites are pharmacologically inactive in vivo . Paroxetine metabolism is mediated in part by CYP2D6, CYP2B6 . The mean elimination half-life of Paroxetine is estimated to be about 21 hours , which influences its dosing frequency.

Result of Action

The molecular and cellular effects of Paroxetine’s action primarily involve the enhancement of serotonergic activity. This can lead to an improvement in symptoms of mental health disorders such as depression and anxiety . Additionally, it has been clinically observed that Paroxetine has shown cytotoxicity on human tumor cell lines including brain, breast, and colon cancers .

Action Environment

The action, efficacy, and stability of Paroxetine can be influenced by various environmental factors. For example, individual differences in the expression and function of CYP2D6 and CYP2B6, which mediate Paroxetine metabolism, can affect the drug’s pharmacokinetics and therapeutic effects . Furthermore, Paroxetine has been found to influence nitrogen transformation in an indirect way by affecting the trophic transfer efficiency of higher trophic levels, subsequently affecting the growth of nitrogen-converting bacteria through a top-down mechanism .

Biochemical Analysis

Biochemical Properties

Paroxetine Mesylate plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This compound interacts with the serotonin transporter (SERT), binding to its active site and preventing serotonin reuptake . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in its metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By increasing serotonin levels, this compound modulates the activity of serotonin receptors, which are involved in numerous cellular functions such as mood regulation, appetite, and sleep . It also affects the expression of genes related to neurotransmission and neuroplasticity, contributing to its therapeutic effects . Furthermore, this compound has been observed to impact cellular metabolism by altering the levels of certain metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the serotonin transporter (SERT) and inhibiting serotonin reuptake. This binding stabilizes the transporter in a conformation that prevents serotonin from being transported back into the presynaptic neuron . This compound also interacts with other biomolecules, such as G protein-coupled receptors and kinases, which may contribute to its therapeutic effects . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to improve symptoms of depression and anxiety in animal models . At higher doses, this compound can cause toxic or adverse effects, such as alterations in reproductive function and metabolic disturbances . Threshold effects have also been observed, where the efficacy of this compound plateaus at certain dosages .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6 . This enzyme catalyzes the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion . The metabolic pathways of this compound also involve interactions with other enzymes and cofactors, which can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported by the serotonin transporter (SERT), which facilitates its uptake into presynaptic neurons . Once inside the cell, this compound can bind to intracellular proteins and receptors, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic terminals of neurons, where it interacts with the serotonin transporter (SERT) . This localization is crucial for its inhibitory effects on serotonin reuptake. Additionally, this compound can be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular functions . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of paroxetine mesylate involves several steps, starting from the alkaloid arecoline. The process typically includes the following steps :

    Preparation of Piperidine Intermediate: Arecoline is used to prepare piperidine intermediates through a series of reactions involving hydrogenation and cyclization.

    Formation of Paroxetine Base: The piperidine intermediate is then reacted with 4-fluoro-α-methyl styrene to form the paroxetine base.

    Conversion to Mesylate Salt: The paroxetine base is finally converted to this compound by reacting it with methanesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Paroxetine mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically inactive metabolites that are excreted from the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Paroxetine Mesylate

This compound is unique in its high potency and selectivity for the serotonin transporter. It has a relatively short half-life compared to other SSRIs, which can influence its dosing and withdrawal profile . Additionally, this compound is known for its controlled release formulation, which reduces the likelihood of nausea associated with its use .

Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.CH4O3S/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-5(2,3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,2,3,4)/t14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIJTGJXUHTGGZ-RVXRQPKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944385
Record name Paroxetine methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217797-14-3
Record name Paroxetine Mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217797143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-trans-4-(4-Fluorphenyl)-3-{[3,4-(methylendioxy)phenoxy]methyl}piperidin- mesyla
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROXETINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M711N184JE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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